7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like chloroform, and the product is obtained through acylation followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral properties.
Material Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2624132-57-4 |
---|---|
Molecular Formula |
C8H6BrF2NO |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
7-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-1-2-6-7(3-5)13-8(10,11)4-12-6/h1-3,12H,4H2 |
InChI Key |
QQONBYJVQVWPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
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